molecular formula C12H6O4 B13139822 3,7-Dihydroxy-s-indacene-1,5-dione

3,7-Dihydroxy-s-indacene-1,5-dione

Cat. No.: B13139822
M. Wt: 214.17 g/mol
InChI Key: LSRFGWDXSXCQPG-UHFFFAOYSA-N
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Description

3,7-Dihydroxy-s-indacene-1,5-dione is an organic compound with the molecular formula C12H6O4. It is characterized by its unique structure, which includes two hydroxyl groups and two ketone groups on an indacene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dihydroxy-s-indacene-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyromellitic anhydride with 2-thienyl-acetic acid in the presence of sodium acetate and N-methyl-2-pyrrolidone (NMP) at elevated temperatures . The resulting intermediate is then subjected to further reactions to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxy-s-indacene-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indacenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Dihydroxy-s-indacene-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dihydroxy-s-indacene-1,5-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dihydroxy-s-indacene-1,5-dione is unique due to the presence of both hydroxyl and ketone groups on the indacene backbone.

Properties

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

3,5-dihydroxy-s-indacene-1,7-dione

InChI

InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-4,13-14H

InChI Key

LSRFGWDXSXCQPG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(=CC3=O)O)C(=O)C=C2O

Origin of Product

United States

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